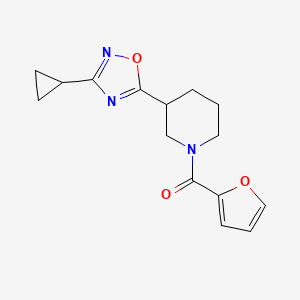
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as 3-COP, is an important compound used in many scientific research applications. It is a heterocyclic compound, meaning it is composed of two or more rings of atoms, and is composed of a cyclopropyl-1,2,4-oxadiazol-5-yl group and a furan-2-carbonyl group. 3-COP has become increasingly popular in recent years due to its wide range of scientific and research applications.
科学研究应用
3-COP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 3-COP is used to synthesize novel drugs with improved efficacy and decreased toxicity. In biochemistry, 3-COP is used to study the structure and function of proteins and other cellular components. In pharmacology, 3-COP is used to study the effects of drugs on the body.
作用机制
The mechanism of action of 3-COP is not yet fully understood. However, it is believed that 3-COP binds to specific proteins or receptors in the body, which can then activate or inhibit certain cellular processes. This binding can lead to various biochemical and physiological effects, depending on the target protein or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-COP depend on the target protein or receptor that it binds to. In general, 3-COP has been found to have a variety of effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.
实验室实验的优点和局限性
The use of 3-COP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its heterocyclic structure allows for a variety of chemical reactions to take place. Additionally, 3-COP has been shown to be relatively stable and resistant to degradation. However, 3-COP also has some limitations. It is not water soluble, which can limit its use in certain experiments. Furthermore, its effects on cells and proteins can vary depending on the target protein or receptor, which can make it difficult to predict the outcome of an experiment.
未来方向
There are a number of potential future directions for research involving 3-COP. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with target proteins and receptors. Additionally, further research could be done to optimize its synthesis and use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 3-COP, such as its use as an anti-cancer drug or as a treatment for neurological disorders.
合成方法
3-COP can be synthesized using a variety of methods. The most common method is known as the Knoevenagel condensation reaction. This method involves combining a carbonyl compound, such as a ketone or an aldehyde, with a secondary amine, such as piperidine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a heterocyclic compound, such as 3-COP.
属性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMGBZADISMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6451320.png)
![3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B6451326.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6451330.png)
![2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6451335.png)
![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)
![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)
![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)
![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)
![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6451398.png)